molecular formula C13H21NO4 B1519308 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid CAS No. 1087798-38-6

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1519308
M. Wt: 255.31 g/mol
InChI Key: QFGQEEVKWSGRQJ-UHFFFAOYSA-N
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Description

“6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 1087798-38-6 . It has a molecular weight of 255.31 and a molecular formula of C13H21NO4 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-13(7-9)4-8(5-13)10(15)16/h8-9H,4-7H2,1-3H3, (H,14,17) (H,15,16) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

  • Summary of the Application: The compounds 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds ornithine and GABA, respectively, which play important roles in biological processes . These compounds can be used advantageously in medicinal chemistry and drug design .
  • Methods of Application or Experimental Procedures: The synthesis of these compounds involved the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .
  • Summary of Results or Outcomes: The two novel amino acids were added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design . Sterically constrained compounds can in principle be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-13(7-9)4-8(5-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQEEVKWSGRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653859
Record name 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

CAS RN

1087798-38-6
Record name 6-[[(1,1-Dimethylethoxy)carbonyl]amino]spiro[3.3]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
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6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Citations

For This Compound
1
Citations
DS Radchenko, SO Pavlenko… - The Journal of …, 2010 - ACS Publications
Cyclobutane diamines (ie, cis- and trans-1,3-diaminocyclobutane, 6-amino-3-azaspiro[3.3]heptane, and 3,6-diaminospiro[3.3]heptane) are considered as promising sterically …
Number of citations: 55 pubs.acs.org

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